molecular formula C23H17N3O3 B12125886 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

Cat. No.: B12125886
M. Wt: 383.4 g/mol
InChI Key: OXQZKMSUZVIGRK-UHFFFAOYSA-N
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Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazoline moiety, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a furan derivative under acidic conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazoline moiety can be reduced to tetrahydroquinazoline derivatives.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using AlCl3 (aluminum chloride) as a catalyst.

Major Products

    Oxidation: Furanones and quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Naphthalene derivatives with various substituents.

Scientific Research Applications

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone derivatives: Known for their anticancer properties.

    Furan derivatives: Widely used in medicinal chemistry for their biological activities.

    Quinazoline derivatives: Commonly used as kinase inhibitors in cancer therapy.

Uniqueness

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is unique due to its combination of a furan ring, a quinazoline moiety, and a naphthalene carboxamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H17N3O3/c27-20-12-15(21-9-4-10-29-21)11-19-18(20)13-24-23(25-19)26-22(28)17-8-3-6-14-5-1-2-7-16(14)17/h1-10,13,15H,11-12H2,(H,24,25,26,28)

InChI Key

OXQZKMSUZVIGRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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